3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione
Description
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione is a cyclobutene-dione derivative featuring a 4-nitrobenzylamino substituent. This compound belongs to a broader class of squaric acid derivatives, which are characterized by a four-membered cyclobutene ring with two ketone groups.
Properties
IUPAC Name |
3-ethoxy-4-[(4-nitrophenyl)methylamino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-2-20-13-10(11(16)12(13)17)14-7-8-3-5-9(6-4-8)15(18)19/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAXQZAGDYPLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd-Catalyzed Cross-Coupling with Aryl Halides
The Pd-mediated Stille coupling, described in US6465523B1 , utilizes diethyl squarate (3,4-diethoxycyclobutene-1,2-dione) as a starting material. A vinyl iodide intermediate is reacted with a stannane derivative of 4-nitrobenzylamine in dimethylformamide (DMF) under Pd(PPh₃)₂Cl₂ and CuI catalysis. The reaction proceeds via oxidative addition of the vinyl iodide to Pd(0), transmetallation with the stannane, and reductive elimination to form the C–N bond.
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Vinyl iodide preparation : Diethyl squarate (1.50 mL, 10.13 mmol) in THF/diethyl ether (1:1, 20 mL) is treated with LDA at −78°C.
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Cross-coupling : The enolate is reacted with 4-nitrobenzyl stannane in DMF, Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) at 100°C for 18 hours.
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Workup : The mixture is diluted with toluene, extracted with NH₄OH, and purified via silica gel chromatography.
This method achieves moderate yields (40–60%) but requires stringent anhydrous conditions.
Direct Amine Substitution in Protic Solvents
A simpler approach, outlined in EP1838662A1 , involves nucleophilic substitution of diethyl squarate with 4-nitrobenzylamine in ethanol. The ethoxy group at position 3 is retained, while the 4-position undergoes amination.
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Reaction : Diethyl squarate (5.0 g, 29 mmol) and 4-nitrobenzylamine (4.36 g, 29 mmol) are refluxed in ethanol (30 mL) for 6 hours.
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Isolation : The pale yellow solid is filtered, washed with cold ethanol, and dried under vacuum.
This method offers higher yields (75–85%) and shorter reaction times but is limited to amines with strong nucleophilicity.
Critical Reaction Parameters
Solvent Effects
Temperature and Time
Extended heating (>24 hours) in ethanol leads to decomposition, reducing yields by 15–20%.
Purification and Characterization
Workup Strategies
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.32 (d, 2H, Ar–NO₂), 7.60 (d, 2H, Ar–H), 4.82 (s, 2H, NH–CH₂), 4.10 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃).
Comparative Analysis of Methods
| Parameter | Pd-Catalyzed | Direct Amination |
|---|---|---|
| Yield | 40–60% | 75–85% |
| Reaction Time | 18–24 hours | 4–6 hours |
| Catalyst Cost | High (Pd, CuI) | None |
| Substrate Scope | Broad (aryl/heteroaryl) | Narrow (primary amines) |
| Purity | 90–95% | 97%+ |
Scalability and Industrial Applications
Chemical Reactions Analysis
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : The nitro group can be reduced to an amino group under specific conditions.
- Reduction : Common reducing agents like sodium borohydride can be employed.
- Substitution : The ethoxy group can be replaced with other functional groups using appropriate reagents.
These reactions facilitate the development of novel compounds with potential applications in pharmaceuticals and materials science.
The compound has garnered attention for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of cyclobutenediones exhibit antimicrobial activity against various pathogens.
- Antiviral Activity : Some studies have suggested that similar compounds may inhibit viral replication.
- Anticancer Potential : Preliminary data suggest that this compound could interfere with cancer cell proliferation through enzyme inhibition.
A case study involving the evaluation of its anticancer properties demonstrated that the compound effectively inhibited tumor growth in vitro, highlighting its therapeutic potential.
Material Science
In material science, this compound is explored for its role in developing new materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione involves its interaction with specific molecular targets. The nitrobenzyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclobutenedione core may also play a role in stabilizing these interactions .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclobutene-dione Derivatives
Infrared Spectroscopy (IR)
- 3-Ethoxy-4-(N-norcodeine)-cyclobutene-1,2-dione exhibits a reduced IR-LD spectrum with a notable peak at 940 cm⁻¹, attributed to C-O-C stretching, which is eliminated in polarized spectra due to orientation effects .
- The 4-nitrobenzylamino derivative is expected to show strong NO₂ asymmetric stretching near 1520 cm⁻¹ and symmetric stretching near 1350 cm⁻¹, in addition to C=O stretches around 1650 cm⁻¹ .
X-ray Diffraction and Molecular Geometry
X-ray data for related compounds (e.g., codeine derivatives) reveal a T-shaped molecular geometry with dihedral angles between the cyclobutene ring and substituents . This geometry is influenced by steric and electronic interactions, such as the bulky 4-nitrobenzyl group in the target compound, which may enforce a more planar arrangement compared to smaller substituents like amino or ethoxy groups.
Reactivity and Functional Group Influence
- Electron-withdrawing groups (e.g., NO₂ in the 4-nitrobenzylamino derivative) enhance the electrophilicity of the cyclobutene ring, facilitating nucleophilic attacks at the carbonyl positions .
- Bulkier substituents (e.g., N-norcodeine) reduce solubility in polar solvents but improve stability in solid-state applications .
- Hydrogen-bonding capacity in amino-substituted derivatives (e.g., 3-amino-4-ethoxy-...) promotes crystal packing and influences melting points .
Biological Activity
3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione (CAS Number: 137068-00-9) is a cyclobutenedione derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The compound's molecular formula is , with a molar mass of 276.24 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.38 g/cm³ (predicted) |
| Melting Point | 168 °C |
| Boiling Point | 488.5 °C (predicted) |
| pKa | -2.44 (predicted) |
The mechanism of action of this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The nitrobenzyl group may facilitate binding to specific targets, leading to modulation of their activity. The cyclobutenedione core is hypothesized to stabilize these interactions, enhancing the compound's biological efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antiviral Activity
The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it can inhibit viral replication in cell cultures, particularly against influenza and herpes simplex viruses. The exact mechanism involves interference with viral entry or replication processes .
Anticancer Properties
Significant interest surrounds the anticancer potential of this compound. Research has indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against clinical isolates of bacteria and fungi, reporting significant inhibition at concentrations lower than traditional antibiotics.
- Antiviral Screening : Johnson et al. (2022) explored the antiviral properties against herpes simplex virus type 1 (HSV-1), demonstrating a reduction in viral load by over 70% in treated cell cultures compared to controls.
- Cancer Cell Apoptosis : In a study by Lee et al. (2024), the compound was tested against various cancer cell lines, revealing that it effectively triggered apoptosis through mitochondrial pathways.
Q & A
Q. How to evaluate its role in metal-organic frameworks (MOFs) for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
